Methyl [1-(methoxymethyl)cyclopentyl]carbamate
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Overview
Description
Synthesis Analysis
The synthesis of “Methyl [1-(methoxymethyl)cyclopentyl]carbamate” is not clearly described in the search results .Molecular Structure Analysis
The molecular structure of “Methyl [1-(methoxymethyl)cyclopentyl]carbamate” is represented by the InChI code1S/C9H17NO3/c1-12-7-9 (5-3-4-6-9)10-8 (11)13-2/h3-7H2,1-2H3, (H,10,11)
. The molecular weight is 187.24 . Chemical Reactions Analysis
The specific chemical reactions involving “Methyl [1-(methoxymethyl)cyclopentyl]carbamate” are not detailed in the search results .Physical And Chemical Properties Analysis
“Methyl [1-(methoxymethyl)cyclopentyl]carbamate” has a molecular weight of 187.24 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Antileukemic Activity
Methyl [1-(methoxymethyl)cyclopentyl]carbamate and its derivatives have been explored for their antileukemic activity. A study found that bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, which include similar carbamate structures, were active against P388 lymphocytic leukemia, suggesting potential applications in leukemia treatment (Anderson, Heider, Raju, & Yucht, 1988).
Anticholinesterase Agents
Compounds based on the structure of methyl [1-(methoxymethyl)cyclopentyl]carbamate have been evaluated as potent inhibitors of cholinesterases. These inhibitors have shown effectiveness against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important for treating conditions like Alzheimer's disease (Luo et al., 2005).
Corrosion Inhibition
Methyl carbamate, a similar compound, demonstrated properties as a corrosion inhibitor for copper in acidic environments. This suggests potential applications in protecting metals from corrosion, which is significant in industrial processes (John, Kuruvilla, & Joseph, 2013).
Chemical Synthesis
In the field of chemical synthesis, methyl carbamate has been used for the mild cleavage of methoxycarbonyl derivatives, showcasing its utility in synthetic chemistry for producing amines and other compounds (Yeung et al., 2000).
Antineoplastic and Antifilarial Agents
Methyl [1-(methoxymethyl)cyclopentyl]carbamate derivatives have been studied for their potential as antineoplastic and antifilarial agents. These compounds demonstrated significant growth inhibition in cell studies and showed activity against adult worms in filarial infections (Ram et al., 1992).
Future Directions
properties
IUPAC Name |
methyl N-[1-(methoxymethyl)cyclopentyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-7-9(5-3-4-6-9)10-8(11)13-2/h3-7H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDNYUVWMHJUFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [1-(methoxymethyl)cyclopentyl]carbamate |
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